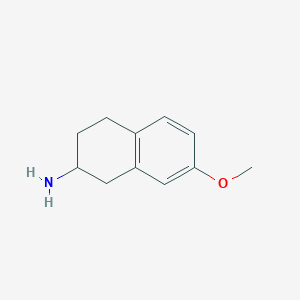















|
REACTION_CXSMILES
|
COC1C=C2C(CCC(=O)C2)=CC=1.O=C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.C1C=[N+]([C@@H]2O[C@H](COP(OP(OC[C@H]3O[C@@H](N4C5N=CN=C(N)C=5N=C4)[C@H](O)[C@@H]3O)(O)=O)(O)=O)[C@@H](O)[C@H]2O)C=C(C(N)=O)C=1.N[C@H](C(O)=O)C.CC1N=CC(COP(O)(O)=O)=C(C=O)C=1O.[OH-].[Na+].[CH3:94][O:95][C:96]1[CH:105]=[C:104]2[C:99]([CH2:100][CH2:101][CH:102]([NH2:106])[CH2:103]2)=[CH:98][CH:97]=1>>[CH3:94][O:95][C:96]1[CH:105]=[C:104]2[C:99]([CH2:100][CH2:101][C@H:102]([NH2:106])[CH2:103]2)=[CH:98][CH:97]=1 |f:5.6|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC=C2CCC(CC2=C1)N
|
|
Name
|
( S )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
300 mg
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC=C2CCC(CC2=C1)=O
|
|
Name
|
|
|
Quantity
|
460 mg
|
|
Type
|
reactant
|
|
Smiles
|
O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
|
|
Name
|
|
|
Quantity
|
3 mg
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C4N=CN=C5N)O)O)O)O)C(=O)N
|
|
Name
|
|
|
Quantity
|
910 mg
|
|
Type
|
reactant
|
|
Smiles
|
N[C@@H](C)C(=O)O
|
|
Name
|
|
|
Quantity
|
4 mg
|
|
Type
|
reactant
|
|
Smiles
|
CC1=C(C(=C(C=N1)COP(=O)(O)O)C=O)O
|
|
Name
|
resultant product
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
aqueous solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC=C2CCC(CC2=C1)N
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
(pNMTA, pSTVPAG), obtained in Example 9, which
|
|
Type
|
ADDITION
|
|
Details
|
was added so that total volume was 30 ml
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
COC1=CC=C2CC[C@@H](CC2=C1)N
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |















|
REACTION_CXSMILES
|
COC1C=C2C(CCC(=O)C2)=CC=1.O=C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.C1C=[N+]([C@@H]2O[C@H](COP(OP(OC[C@H]3O[C@@H](N4C5N=CN=C(N)C=5N=C4)[C@H](O)[C@@H]3O)(O)=O)(O)=O)[C@@H](O)[C@H]2O)C=C(C(N)=O)C=1.N[C@H](C(O)=O)C.CC1N=CC(COP(O)(O)=O)=C(C=O)C=1O.[OH-].[Na+].[CH3:94][O:95][C:96]1[CH:105]=[C:104]2[C:99]([CH2:100][CH2:101][CH:102]([NH2:106])[CH2:103]2)=[CH:98][CH:97]=1>>[CH3:94][O:95][C:96]1[CH:105]=[C:104]2[C:99]([CH2:100][CH2:101][C@H:102]([NH2:106])[CH2:103]2)=[CH:98][CH:97]=1 |f:5.6|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC=C2CCC(CC2=C1)N
|
|
Name
|
( S )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
300 mg
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC=C2CCC(CC2=C1)=O
|
|
Name
|
|
|
Quantity
|
460 mg
|
|
Type
|
reactant
|
|
Smiles
|
O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
|
|
Name
|
|
|
Quantity
|
3 mg
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C4N=CN=C5N)O)O)O)O)C(=O)N
|
|
Name
|
|
|
Quantity
|
910 mg
|
|
Type
|
reactant
|
|
Smiles
|
N[C@@H](C)C(=O)O
|
|
Name
|
|
|
Quantity
|
4 mg
|
|
Type
|
reactant
|
|
Smiles
|
CC1=C(C(=C(C=N1)COP(=O)(O)O)C=O)O
|
|
Name
|
resultant product
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
aqueous solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC=C2CCC(CC2=C1)N
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
(pNMTA, pSTVPAG), obtained in Example 9, which
|
|
Type
|
ADDITION
|
|
Details
|
was added so that total volume was 30 ml
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
COC1=CC=C2CC[C@@H](CC2=C1)N
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |